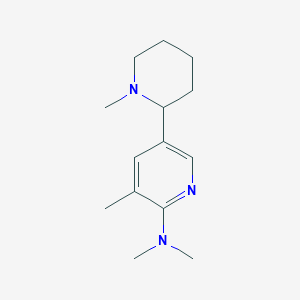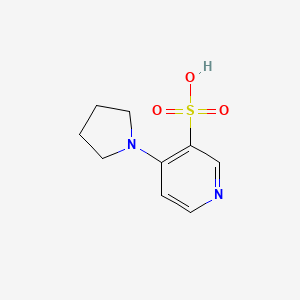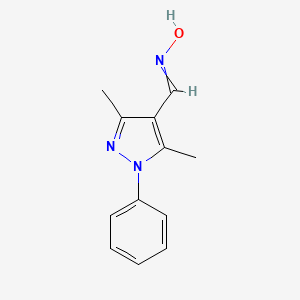
2-(1-((Tert-butoxycarbonyl)(methyl)amino)cyclohexyl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-((Tert-butoxycarbonyl)(methyl)amino)cyclohexyl)acetic acid is a chemical compound with the molecular formula C14H25NO4. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amines from unwanted reactions. This compound is often utilized in the synthesis of various organic molecules and has applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-((Tert-butoxycarbonyl)(methyl)amino)cyclohexyl)acetic acid typically involves the reaction of cyclohexylamine with tert-butoxycarbonyl chloride to form the Boc-protected amine. This intermediate is then reacted with methyl bromoacetate to introduce the acetic acid moiety. The reaction conditions usually involve the use of a base such as triethylamine and solvents like dichloromethane or tetrahydrofuran .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to improve efficiency and yield. The use of microreactor technology has been reported to enhance the synthesis of tert-butyl esters, making the process more sustainable and versatile .
化学反応の分析
Types of Reactions
2-(1-((Tert-butoxycarbonyl)(methyl)amino)cyclohexyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the Boc group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
科学的研究の応用
2-(1-((Tert-butoxycarbonyl)(methyl)amino)cyclohexyl)acetic acid has various applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(1-((Tert-butoxycarbonyl)(methyl)amino)cyclohexyl)acetic acid involves its ability to act as a protecting group for amines. The Boc group prevents unwanted reactions at the amine site, allowing for selective reactions at other functional groups. This makes it a valuable tool in organic synthesis, particularly in the preparation of peptides and other complex molecules .
類似化合物との比較
Similar Compounds
- **2-(1-((Tert-butoxycarbonyl)amino)methyl)cyclohexyl)acetic acid
- **2-(1-((Tert-butoxycarbonyl)amino)methyl)cyclopropyl)acetic acid
- **(S)-2-((Tert-butoxycarbonyl)amino)-3-aminopropionic acid
Uniqueness
2-(1-((Tert-butoxycarbonyl)(methyl)amino)cyclohexyl)acetic acid is unique due to the presence of the Boc group, which provides stability and selectivity in chemical reactions. This makes it particularly useful in the synthesis of peptides and other biologically active molecules, where protecting groups are essential for achieving the desired selectivity and yield .
特性
分子式 |
C14H25NO4 |
|---|---|
分子量 |
271.35 g/mol |
IUPAC名 |
2-[1-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]cyclohexyl]acetic acid |
InChI |
InChI=1S/C14H25NO4/c1-13(2,3)19-12(18)15(4)14(10-11(16)17)8-6-5-7-9-14/h5-10H2,1-4H3,(H,16,17) |
InChIキー |
BYPZDPJILRIHIE-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N(C)C1(CCCCC1)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Rel-(1R,2S,3S,5S)-2-((dimethylamino)methyl)-3-(3-methoxy-5-methylphenyl)bicyclo[3.2.1]octan-3-OL](/img/structure/B11819642.png)
![[2-Amino-2-(3,5-dihydroxyphenyl)acetyl] 2,2,2-trifluoroacetate](/img/structure/B11819648.png)
![[Hydroxy(oxido)phosphoryl] phosphate;1,3,5-triazine-2,4,6-triamine](/img/structure/B11819651.png)

![N,N-bis[(1S)-1-naphthalen-1-ylethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),4,6,9,16,18,20,22-decaen-7-amine](/img/structure/B11819661.png)
![3-[(4-Oxo-3,4-dihydroquinazolin-2-yl)amino]benzoic acid](/img/structure/B11819662.png)
![L-Ornithine, N5-[[[(2,3-dihydro-2,2,4,6,7-pentamethyl-5-benzofuranyl)sulfonyl]amino]iminomethyl]-N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-, 2,3,4,5,6-pentafluorophenyl ester](/img/structure/B11819669.png)



![2-[(4H-pyrazol-3-ylcarbonyl)amino]benzoic acid](/img/structure/B11819711.png)

